

# Spectroscopic Profile of **2-Ethylbutyl Benzoate**: A Technical Guide

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## Compound of Interest

Compound Name: *2-Ethylbutyl benzoate*

Cat. No.: *B15375592*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylbutyl benzoate** (C<sub>13</sub>H<sub>18</sub>O<sub>2</sub>; CAS No. 5444-76-8). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

## Chemical Structure and Properties

- IUPAC Name: **2-ethylbutyl benzoate**
- Molecular Formula: C<sub>13</sub>H<sub>18</sub>O<sub>2</sub>
- Molecular Weight: 206.28 g/mol
- Structure:

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## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-Ethylbutyl benzoate**.

## 2.1. Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (ortho)	~8.0	Doublet	2H
Aromatic (meta, para)	~7.4 - 7.6	Multiplet	3H
-O-CH <sub>2</sub> -	~4.2	Doublet	2H
-CH(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~1.7	Multiplet	1H
-CH(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~1.4	Multiplet	4H
-CH <sub>3</sub>	~0.9	Triplet	6H

## 2.2. Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Atom	Chemical Shift (ppm)
Carbonyl (C=O)	~166
Aromatic (C-O)	~130
Aromatic (CH, para)	~133
Aromatic (CH, ortho)	~129
Aromatic (CH, meta)	~128
-O-CH <sub>2</sub> -	~68
-CH(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~41
-CH(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~23
-CH <sub>3</sub>	~11

## 2.3. Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Ethylbutyl benzoate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

### 3.1. Expected IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (ester)	1725 - 1705	Strong
C-O (ester)	1300 - 1150	Strong
C-H (aromatic)	3100 - 3000	Medium
C=C (aromatic)	1600 - 1450	Medium to Weak
C-H (aliphatic)	3000 - 2850	Medium

### 3.2. Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** As **2-Ethylbutyl benzoate** is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - Record a background spectrum of the clean salt plates.
  - Place the sample on one plate, cover with the second plate, and mount in the spectrometer.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

### 4.1. GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

m/z	Relative Intensity	Probable Fragment
105	Base Peak	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77	High	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
84	High	$[\text{C}_6\text{H}_{12}]^+$ (Loss of benzoic acid from molecular ion)
206	Low to absent	$[\text{M}]^+$ (Molecular ion)

The fragmentation is dominated by the stable benzoyl cation at m/z 105. The phenyl cation at m/z 77 is also a significant fragment. The peak at m/z 84 likely arises from the cleavage of the ester bond followed by the loss of benzoic acid.

### 4.2. Experimental Protocol for GC-MS

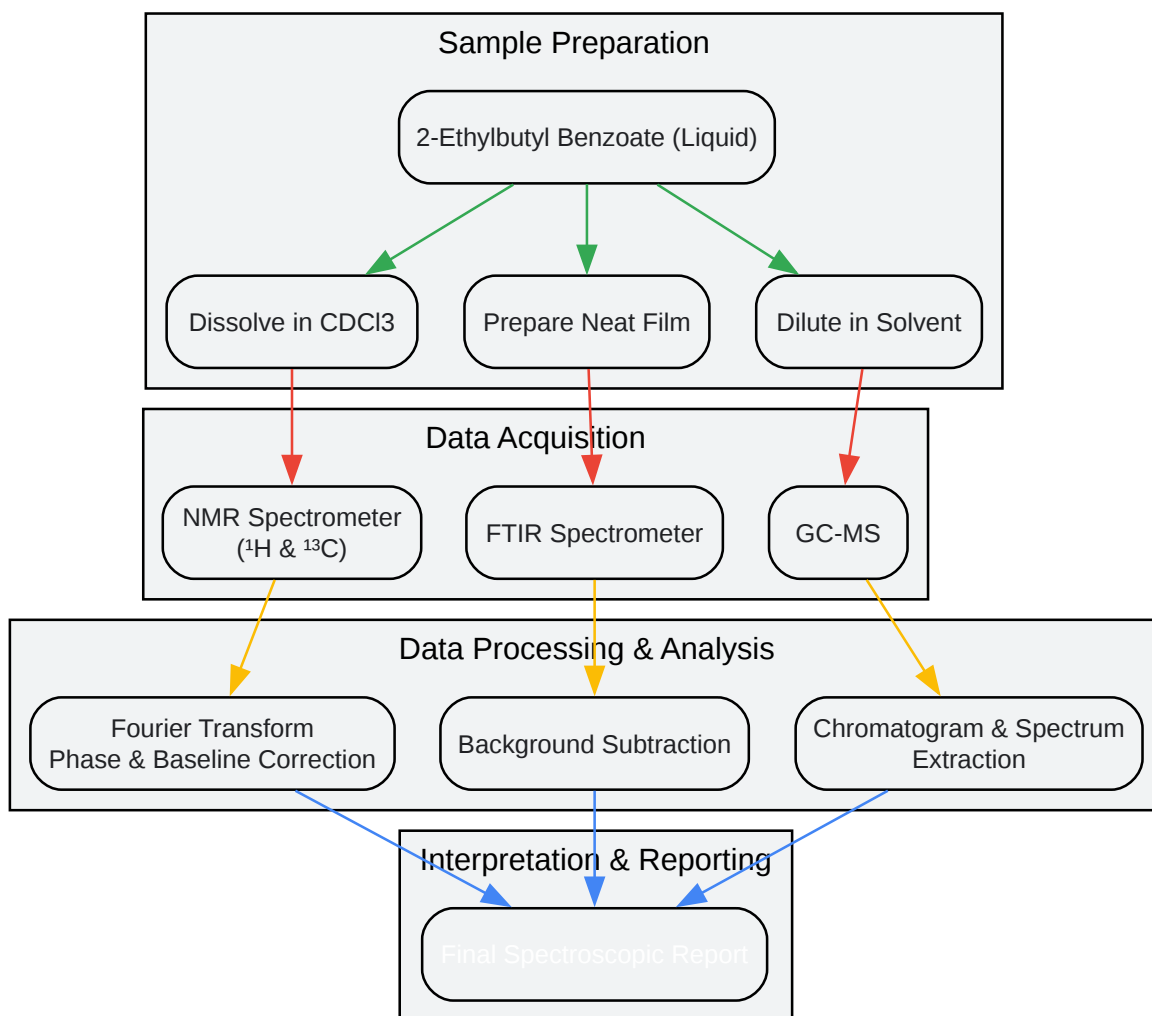
- **Sample Preparation:** Prepare a dilute solution of **2-Ethylbutyl benzoate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an electron ionization source).
- **Gas Chromatography:**
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC.

- Use a suitable capillary column (e.g., DB-5 or equivalent).
- Employ a temperature program to ensure good separation, for example, starting at 50°C and ramping to 250°C.
- Mass Spectrometry:
  - The eluent from the GC column is directed into the ion source of the mass spectrometer.
  - Use a standard electron ionization energy of 70 eV.
  - Scan a mass range appropriate for the compound (e.g., m/z 40-300).
- Data Analysis: Identify the peak corresponding to **2-Ethylbutyl benzoate** in the total ion chromatogram and analyze its corresponding mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethylbutyl benzoate**.

## Spectroscopic Analysis Workflow for 2-Ethylbutyl Benzoate



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## Spectroscopic analysis workflow.

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